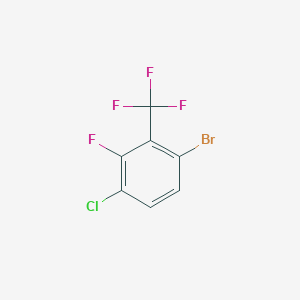

6-Bromo-3-chloro-2-fluorobenzotrifluoride

货号 B2816997

CAS 编号:

159329-06-3

分子量: 277.44

InChI 键: AAKHIUDKITTXPN-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

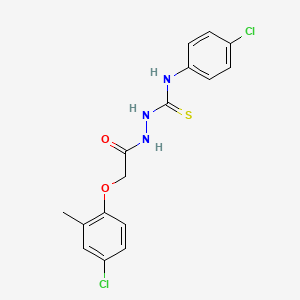

Benzotrifluorides are aromatic compounds that contain a benzene ring substituted with a trifluoromethyl group and other halogens. In the case of 6-Bromo-3-chloro-2-fluorobenzotrifluoride, the benzene ring is substituted with a bromine atom at the 6th position, a chlorine atom at the 3rd position, and a fluorine atom at the 2nd position .

Synthesis Analysis

While the specific synthesis pathway for 6-Bromo-3-chloro-2-fluorobenzotrifluoride is not available, similar compounds are often synthesized through halogenation reactions. For example, trifluorotoluene can be synthesized by coupling an aromatic halide and trifluoromethyl iodide in the presence of a copper catalyst .Molecular Structure Analysis

The molecular structure of 6-Bromo-3-chloro-2-fluorobenzotrifluoride would likely be planar due to the nature of the benzene ring. The presence of electronegative halogen atoms (bromine, chlorine, and fluorine) would create regions of partial negative charge, while the carbon atoms would carry a partial positive charge .Chemical Reactions Analysis

Again, while specific reactions involving 6-Bromo-3-chloro-2-fluorobenzotrifluoride are not available, benzotrifluorides in general are known to undergo various types of reactions. These include electrophilic aromatic substitution reactions and nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-3-chloro-2-fluorobenzotrifluoride would be influenced by the presence of the halogen atoms and the trifluoromethyl group. These groups are likely to increase the compound’s density and boiling point compared to benzene .安全和危害

属性

IUPAC Name |

1-bromo-4-chloro-3-fluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF4/c8-3-1-2-4(9)6(10)5(3)7(11,12)13/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKHIUDKITTXPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)F)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

A solution of sodium nitrite (7.3 g) in concentrated sulphuric acid was added to a stirred cooled solution of 4-bromo-2-fluoro-3-trifluoromethylaniline (27.4 g) in glacial acetic acid while maintaining the temperature below 15° C. The mixture was stirred at 10°-15° C. for one and a half hours then poured into a mixture of copper (I) chloride (10.5 g) in hydrochloric acid (5M). The mixture was stirred for one and a half hours then diluted with water, extracted with ether, washed with aqueous sodium hydroxide solution (2M), water, dried (MgSO4) and filtered. The filtrate was evaporated to dryness and the residue was distilled to give 6-bromo-3-chloro-2-fluorobenzotrifluoride (8.3 g) as a yellow oil b.p. 44°-45° C./2 mbar.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2816916.png)

![4-Cyclobutylidene-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2816917.png)

![N-[6-(Dimethylamino)hexyl]-3-(8-hydroxyquinolin-6-yl)benzamide](/img/structure/B2816918.png)

![4-[(4-benzylpiperazin-1-yl)methyl]-6-tert-butyl-2H-chromen-2-one](/img/structure/B2816919.png)

![2-(3-Fluoropyridin-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2816924.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2816925.png)

![N-(2-chlorophenyl)-6-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B2816926.png)

![Ethyl 5-(2,5-dichlorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2816927.png)

![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-isopropylurea](/img/structure/B2816934.png)

![2-[(3-methoxynaphthalene-2-carbonyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2816937.png)